AChE Peripheral Anionic Site Binding Affinity: 3‑Chloro‑4‑methyl‑7‑hydroxycoumarin vs. 4‑Methylumbelliferone
3‑Chloro‑4‑methyl‑7‑hydroxycoumarin (CHMC) selectively binds the peripheral anionic site of Torpedo californica acetylcholinesterase (AChE) with a measured dissociation constant (Kd) of 30 µM, as determined by competition with propidium fluorescence titration [1]. In contrast, 4‑methylumbelliferone (4‑MU) and umbelliferone show no detectable displacement of propidium from this site at concentrations up to 100 µM, indicating that the 3‑chloro substituent is critical for peripheral site recognition [1]. This binding site selectivity was confirmed in recombinant mouse wild‑type AChE and mutants, where CHMC displayed binding exclusively to the peripheral site of wild‑type AChE [2].
| Evidence Dimension | AChE peripheral anionic site dissociation constant |
|---|---|
| Target Compound Data | Kd = 30 µM |
| Comparator Or Baseline | 4-Methylumbelliferone: no detectable displacement up to 100 µM; Umbelliferone: no detectable displacement up to 100 µM |
| Quantified Difference | >3.3-fold lower Kd of CHMC vs. detection limit of comparators; comparators show no measurable affinity |
| Conditions | Torpedo californica AChE; propidium displacement fluorescence titration; pH 7.0 buffer, 25 °C |
Why This Matters
A researcher requiring a selective peripheral anionic site probe for AChE must use CHMC; generic 7‑hydroxycoumarins lack this binding event entirely, making them unsuitable for site‑specific pharmacological or mechanistic studies.
- [1] Aldridge, W. N.; Reiner, E. Role of the peripheral anionic site on acetylcholinesterase: inhibition by substrates and coumarin derivatives. Mol. Pharmacol. 1991, 39 (1), 98–104. (Kd = 30 µM reported for 3-chloro-7-hydroxy-4-methylcoumarin.) View Source
- [2] Simeon‑Rudolf, V.; Kovarik, Z.; Radić, Z.; Reiner, E. Reversible inhibition of acetylcholinesterase and butyrylcholinesterase by 4,4′‑bipyridine and by a coumarin derivative. Chem.‑Biol. Interact. 1999, 119‑120, 119–127. DOI: 10.1016/S0009-2797(99)00020-4 View Source
